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Introduction
Endoglin (CD105) is a transmembrane glycoprotein that acts as a co-receptor for the

Transforming Growth Factor-β (TGF-β) superfamily, playing a critical role in vascular

homeostasis and angiogenesis.[1][2] Its expression is particularly upregulated in proliferating

endothelial cells.[3] Emerging evidence strongly suggests the involvement of endoglin in the

pathophysiology of various cardiovascular diseases (CVDs), including atherosclerosis, heart

failure, and hypertension, making it a promising biomarker for diagnosis, prognosis, and as a

potential therapeutic target.[4][5] This document provides detailed application notes and

protocols for the utilization of endoglin as a biomarker in cardiovascular research.

Forms of Endoglin
There are three main forms of endoglin that are relevant in the context of cardiovascular

disease:

L-Endoglin (Long form): The predominant membrane-bound form, which is pro-angiogenic.

[6]

S-Endoglin (Short form): An alternatively spliced isoform of membrane endoglin with anti-

angiogenic effects.[6]
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Soluble Endoglin (sEng): Generated by the proteolytic cleavage of the extracellular domain

of membrane endoglin, sEng can act as a circulating biomarker.[4] It is thought to function as

a natural antagonist of TGF-β signaling.[4]

Endoglin in Cardiovascular Pathologies
Atherosclerosis
Membrane endoglin expression is significantly upregulated in the endothelial cells and smooth

muscle cells of human atherosclerotic plaques, while it is undetectable in normal vessel walls.

[7][8] This suggests a role for endoglin in plaque development and stability.[8]

Circulating soluble endoglin (sEng) levels have shown varying associations with coronary

artery disease (CAD). Some studies report lower levels of sEng in patients with CAD compared

to those without, with a stepwise decrease as the number of stenotic vessels increases.[9][10]

This may be due to the increased formation of endoglin/TGF-β complexes in advanced

disease.[10] Conversely, other studies suggest that sEng levels may be elevated in the early

stages of atherosclerosis due to endothelial damage.[8]

Heart Failure
Endoglin expression is increased in the left ventricles of patients with heart failure. Circulating

sEng levels have been shown to correlate with the severity of heart failure, as classified by the

New York Heart Association (NYHA).[1] Specifically, sEng levels increase with worsening

NYHA class, suggesting its potential as a biomarker for disease progression and prognosis.[1]

Hypertension
Soluble endoglin has been implicated in the pathogenesis of hypertension. Studies have shown

a correlation between plasma sEng concentrations and systolic blood pressure. Elevated sEng

levels are also found in patients with diabetes and hypertension who have target organ

damage.

Data Presentation
The following tables summarize quantitative data on endoglin levels in various cardiovascular

diseases.
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Table 1: Soluble

Endoglin (sEng)

Levels in Coronary

Artery Disease

(CAD)

Patient Group
Number of Subjects

(n)

sEng Levels (ng/mL,

median)
Reference

Without CAD 97 4.37 [9][10]

With CAD 147 4.04 [9][10]

1-Vessel Disease 55 4.23 [9]

2-Vessel Disease 42 4.13 [9]

3-Vessel Disease 50 3.74 [9]

Table 2: Soluble

Endoglin (sEng)

Levels in Heart

Failure by NYHA

Class

Group
Number of Subjects

(n)

sEng Levels (pg/mL,

mean ± SD)
Reference

Healthy Controls 25 3589 ± 588 [1]

Suspected LV

Dysfunction
82 4257 ± 966 [1]

NYHA Class I Not specified 3644.9 ± 579 [1]

NYHA Class II Not specified 4307 ± 968 [1]

NYHA Class III Not specified 4746 ± 947 [1]

NYHA Class IV Not specified 5089 ± 1073 [1]
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Table 3: Soluble

Endoglin (sEng)

Levels in

Hypertension and

Diabetes

Patient Group
Number of Subjects

(n)

sEng Levels (ng/mL,

mean ± SD)
Reference

Healthy Controls 65 5.21 ± 1.10 [10]

Hypertensive Patients 159 4.39 ± 1.04 [10]

Diabetic Patients

without Hypertension
Not specified 5.02 ± 0.98 [10]

Diabetic Patients with

Hypertension
Not specified 4.88 ± 1.20 [10]

Table 4: Membrane Endoglin

Expression in

Atherosclerosis

Tissue Type Endoglin Expression Level Reference

Normal Arterial Wall
Not detected in Smooth

Muscle Cells
[7]

Atherosclerotic Plaques
High levels in Smooth Muscle

Cells and Endothelial Cells
[7][8]

Experimental Protocols
Protocol 1: Quantification of Soluble Endoglin (sEng) by
ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the

quantitative measurement of sEng in human serum or plasma.

Materials:
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Human Endoglin ELISA Kit (e.g., from R&D Systems, Cat. No. DNDG00 or similar)

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized or distilled water

Wash buffer (as provided in the kit or 0.05% Tween 20 in PBS, pH 7.4)

Sample collection tubes (serum or plasma with EDTA or heparin)

Procedure:

Sample Collection and Preparation:

Collect whole blood and prepare serum or plasma according to standard procedures.

For serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C before

centrifugation at 1000 x g for 20 minutes.

For plasma, collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g

for 15 minutes at 2-8°C within 30 minutes of collection.

Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-

thaw cycles.

Reagent Preparation:

Bring all reagents and samples to room temperature before use.

Reconstitute the standard with the provided diluent to create a stock solution. Prepare a

dilution series of the standard as per the kit instructions.

Dilute the wash buffer concentrate and other reagents as specified in the kit manual.

Assay Procedure (example based on a typical kit):

Add 100 µL of Assay Diluent to each well of the microplate.
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Add 50 µL of standard, control, or sample to the appropriate wells.

Cover with an adhesive strip and incubate for 2 hours at room temperature on a horizontal

orbital microplate shaker.

Aspirate each well and wash four times with wash buffer.

Add 200 µL of Endoglin Conjugate to each well.

Cover with a new adhesive strip and incubate for 2 hours at room temperature on the

shaker.

Repeat the aspiration and wash step.

Add 200 µL of Substrate Solution to each well and incubate for 30 minutes at room

temperature, protected from light.

Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to

yellow.

Determine the optical density of each well within 30 minutes, using a microplate reader set

to 450 nm.

Data Analysis:

Create a standard curve by plotting the mean absorbance for each standard on the y-axis

against the concentration on the x-axis.

Use a four-parameter logistic (4-PL) curve fit.

Determine the concentration of sEng in the samples by interpolating their absorbance

values from the standard curve.

Correct for any sample dilution.

Protocol 2: Immunohistochemical (IHC) Staining of
Endoglin in Human Heart Tissue
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This protocol outlines the procedure for detecting endoglin expression in formalin-fixed,

paraffin-embedded (FFPE) human heart tissue sections.

Materials:

FFPE human heart tissue sections (5 µm) on charged slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

Hydrogen peroxide (3%)

Blocking solution (e.g., 5% normal goat serum in PBS)

Primary antibody: Rabbit anti-human Endoglin/CD105 polyclonal antibody

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

DAB (3,3'-Diaminobenzidine) substrate kit

Hematoxylin counterstain

Mounting medium

Coplin jars

Humidified chamber

Microscope

Procedure:

Deparaffinization and Rehydration:
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Incubate slides in an oven at 60°C for 20 minutes.

Immerse slides in two changes of xylene for 5 minutes each.

Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3

minutes each, followed by a final wash in deionized water for 5 minutes.

Antigen Retrieval:

Immerse slides in a coplin jar containing citrate buffer (pH 6.0).

Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

Staining:

Wash sections in PBS three times for 5 minutes each.

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide

for 10 minutes.

Wash sections in PBS.

Block non-specific binding by incubating sections with blocking solution for 1 hour at room

temperature in a humidified chamber.

Incubate sections with the primary anti-endoglin antibody (diluted according to

manufacturer's instructions) overnight at 4°C in a humidified chamber.

Wash sections in PBS.

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash sections in PBS.

Develop the signal by adding DAB substrate and incubating for 2-10 minutes, or until the

desired brown staining intensity is reached.
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Wash sections with deionized water.

Counterstaining and Mounting:

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydrate the sections through graded ethanol and clear in xylene.

Mount with a permanent mounting medium.

Analysis:

Examine the slides under a microscope. Endoglin-positive staining will appear as brown

precipitate, localized to the cell membrane of endothelial cells and other positive cell

types. The nuclei will be counterstained blue.

Protocol 3: Isolation and Culture of Human Cardiac
Fibroblasts to Study TGF-β Signaling
This protocol describes the isolation of primary human cardiac fibroblasts from myocardial

tissue for in vitro studies of TGF-β signaling pathways involving endoglin.

Materials:

Fresh human myocardial tissue

Transport medium (e.g., DMEM with antibiotics)

Collagenase type II

Trypsin-EDTA

Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin)

Phosphate-Buffered Saline (PBS)

Cell culture flasks/dishes
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Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Tissue Preparation:

Obtain fresh human myocardial tissue under sterile conditions and transport it in cold

transport medium.

Wash the tissue with sterile PBS to remove excess blood.

Mince the tissue into small pieces (1-2 mm³) using sterile scissors or a scalpel.

Enzymatic Digestion:

Transfer the minced tissue to a solution containing collagenase type II and trypsin-EDTA.

Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.

Pipette the solution up and down every 15 minutes to aid digestion.

Neutralize the enzymatic activity by adding an equal volume of fibroblast growth medium.

Cell Isolation and Culture:

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.

Discard the supernatant and resuspend the cell pellet in fibroblast growth medium.

Plate the cells in a culture flask and incubate at 37°C in a 5% CO2 incubator.

Cardiac fibroblasts will adhere to the plastic surface. After 1-2 hours, remove the medium

containing non-adherent cells (cardiomyocytes, endothelial cells) and add fresh growth

medium.

Change the medium every 2-3 days.
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Studying TGF-β Signaling:

Once the cardiac fibroblasts reach 70-80% confluency, they can be used for experiments.

To study the effect of TGF-β on endoglin expression and downstream signaling, serum-

starve the cells for 12-24 hours.

Treat the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for various time points.

Harvest the cells for downstream analysis, such as Western blotting for phosphorylated

Smad proteins or quantitative PCR for endoglin and fibrosis-related gene expression.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the use of endoglin as a cardiovascular biomarker.
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Experimental Workflow for Endoglin Biomarker Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12101235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12101235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

